molecular formula C24H28O4 B1679334 Riligustilide CAS No. 89354-45-0

Riligustilide

Cat. No. B1679334
CAS RN: 89354-45-0
M. Wt: 380.5 g/mol
InChI Key: TYSOMZQRYGBSKN-ZGQZQFGGSA-N
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Description

Riligustilide is a nonsteroidal phytoprogestogen found in Ligusticum chuanxiong . It is a very weak agonist of the progesterone receptor .


Synthesis Analysis

Riligustilide is a kind of phthalide dimer that can be isolated from the radix of Angelica sinensis . It has been subjected to photochemically-promoted dimerization processes under a range of conditions . By such means, varying distributions of the dimeric natural products tokinolides A-C and riligustilide as well certain related (isomeric) compounds have been obtained .


Molecular Structure Analysis

The molecular structure of Riligustilide is determined by X-ray crystallography . It is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .


Chemical Reactions Analysis

Riligustilide undergoes photochemically-promoted dimerization processes leading to both [2 + 2] and [4 + 2] cycloadducts . The structures of three of the dimeric natural products tokinolides A-C and riligustilide as well certain related (isomeric) compounds have been confirmed by single-crystal X-ray analysis .


Physical And Chemical Properties Analysis

Riligustilide has a chemical formula of C24H28O4 and a molar mass of 380.484 g·mol−1 .

Scientific Research Applications

Metabolic and Molecular Mechanisms in Diabetes Management

  • Riligustilide, a dimeric phthalide from Angelica sinensis and Ligusticum chuanxiong, shows potential in managing Type 2 Diabetes Mellitus (T2DM). In T2DM mice, Riligustilide administration significantly lowered hyperglycemia, reduced hyperinsulinemia, and improved glucose intolerance. It activated the PPARγ and insulin signaling pathways, enhancing insulin sensitivity, glucose uptake, and glycogenesis. Furthermore, it upregulated the AMPK-TORC2-FoxO1 axis to decrease gluconeogenesis both in vivo and in vitro, showcasing its promise as a treatment option for T2DM (Qu et al., 2021).

Chemical Synthesis and Biosynthetic Implications

  • The synthetic derivation and photochemical dimerization of (Z)-ligustilide have been studied, yielding varying distributions of dimeric natural products like tokinolides and riligustilide. The outcomes provide insights into biosynthetic pathways and highlight the synthetic versatility and potential of Riligustilide as a bioactive compound (Sheng et al., 2019).

Progesterone-like Activity

  • Riligustilide exhibits weak progesterone-like activity, indicating its potential in treating conditions that require progesterone action. This discovery opens up new therapeutic possibilities for utilizing Riligustilide in hormone-related treatments (Lim et al., 2006).

Cytotoxic and Neuroprotective Effects

  • Riligustilide has been shown to possess cytotoxic properties against several cancer cell lines, including A549, HCT-8, and HepG2. Additionally, it induces cell cycle arrest and apoptosis in a time-dependent manner in certain cancer cell lines. Its neuroprotective effects against cells injured by glutamate further demonstrate its therapeutic potential in treating neurological disorders and cancer (Gong et al., 2016).

properties

IUPAC Name

(3S,3'Z,5'aR,6'S,7'aS)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3/b19-11-/t14-,17+,21+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSOMZQRYGBSKN-DRQJQJQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C([C@@H]3[C@H](CC2)[C@@H]([C@@]34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101337087
Record name Riligustilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Riligustilide

CAS RN

89354-45-0
Record name Riligustilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riligustilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILIGUSTILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB38T262B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
X Qu, P Guan, L Xu, B Liu, M Li, Z Xu… - Phytotherapy …, 2022 - Wiley Online Library
Riligustilide (RG), one of the dimeric phthalides of Angelica sinensis and Ligusticum chuanxiong, was confirmed effective against many diseases. However, its effects on type 2 diabetes …
Number of citations: 9 onlinelibrary.wiley.com
J Kong, L Han, H Su, Y Hu, X Huang… - Cellular Physiology and …, 2018 - karger.com
… Notably, it was reported that riligustilide had neuroprotective effects and was cytotoxic against … Furthermore, riligustilide also exhibits a potent and specific progesterone-like activity [1, 5]. …
Number of citations: 5 karger.com
B Sheng, Y Vo, P Lan, MG Gardiner, MG Banwell… - Organic …, 2019 - ACS Publications
Synthetically derived (Z)-ligustilide (1) has been subjected to photochemically-promoted dimerization processes under a range of conditions. By such means, varying distributions of the …
Number of citations: 14 pubs.acs.org
J Liu, R Feng, O Dai, H Ni, LS Liu, HZ Shu, Y Lu… - Phytochemistry, 2022 - Elsevier
… Furthermore, the effects of riligustilide on extracellular Ca 2+ influx and intracellular … Riligustilide, a phthalide dimer, was the most active. Further examinations indicated that riligustilide …
Number of citations: 1 www.sciencedirect.com
W Yue, L Lu-si, L Juan, P Cheng, X Liang - Natural Product Research and …, 2017 - trcw.ac.cn
… It was proved that the oil and compound 1 (riligustilide) protected the injury and inhibit the … chuanxiong and compound 1 (riligustilide) had protective effect for injured neurons in …
Number of citations: 2 www.trcw.ac.cn
W Gong, Y Zhou, X Li, X Gao, J Tian, X Qin, G Du - Molecules, 2016 - mdpi.com
… Riligustilide (4) showed cytotoxicity against three cancer cell lines, with IC 50 values of … to evaluate the possible mechanism of cytotoxic action of riligustilide (4). We observed that …
Number of citations: 40 www.mdpi.com
JL Lü, J Zhao, JA Duan, H Yan, YP Tang, LB Zhang - Chromatographia, 2009 - Springer
A simple, rapid and valid analysis method for simultaneously determination of ten characteristic components, including six phthalides [(Z)-ligustilide, (Z)-butylidene phthalide, riligustilide…
Number of citations: 42 link.springer.com
LS Lim, P Shen, YH Gong, EL Yong - Phytochemistry, 2006 - Elsevier
… (1) and riligustilide (5). To our knowledge, 3,8-dihydro-diligustilide (1) and riligustilide (5) are … In comparison riligustilide, had an EC 50 that was 1000-fold weaker and peak activity that …
Number of citations: 58 www.sciencedirect.com
SL Li, R Yan, YK Tam, G Lin - Chemical and Pharmaceutical Bulletin, 2007 - jstage.jst.go.jp
… the contents of three major constituents, namely senkyunolide A (4), coniferylferulate (5) and Z-ligustilide (6), decreased significantly, while the contents of ferulic acid (1), riligustilide (8) …
Number of citations: 65 www.jstage.jst.go.jp
Q Wei, J Yang, L Li, Y Su, A Wang - Fitoterapia, 2019 - Elsevier
… In summary, five new phthalide dimers (chaxiongnolides C–G) and riligustilide were isolated … We successfully separated the enantiomers of riligustilide and established their absolute …
Number of citations: 11 www.sciencedirect.com

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